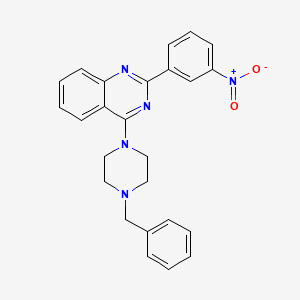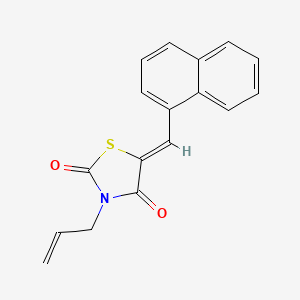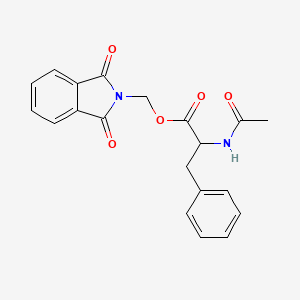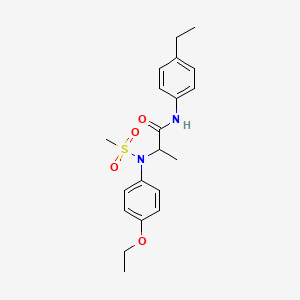
5,8-dimethoxy-N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinolinamine
説明
5,8-Dimethoxy-N-(2-methoxyphenyl)-2-(trifluoromethyl)-4-quinolinamine belongs to the quinolinamine class of compounds. Quinolinamines are known for their broad range of biological activities, which have been the subject of extensive research for their potential therapeutic applications. The specific compound of interest, with its unique trifluoromethyl and methoxy substituents, is an example of the structural diversity achievable within this class, enabling the exploration of novel properties and activities.
Synthesis Analysis
The synthesis of quinolinamine derivatives often involves strategic functionalization of the quinoline core to introduce various substituents, including methoxy and trifluoromethyl groups. Techniques such as nucleophilic substitution, Friedel-Crafts alkylation, and cyclization reactions are commonly employed in the synthesis of these compounds. While the exact synthesis route for this specific compound is not detailed in the available literature, similar compounds have been synthesized through methods involving key intermediate formations and subsequent functional group modifications (Johnson & Werbel, 1983; Walz & Sundberg, 2000).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its quinoline backbone, which is modified with methoxy groups at the 5 and 8 positions and a trifluoromethyl group at the 2 position. The presence of the 2-methoxyphenyl group introduces additional steric and electronic effects, influencing the compound's reactivity and interaction capabilities. X-ray crystallography and NMR spectroscopy are typical methods used for structure elucidation, providing insights into the compound's geometric and electronic structure (Cannon et al., 1987).
Chemical Reactions and Properties
Quinolinamines, including this compound, can undergo a variety of chemical reactions, such as nucleophilic substitution, demethylation, and conjugation reactions. The electronic properties of the trifluoromethyl and methoxy groups significantly affect the compound's reactivity towards electrophiles and nucleophiles. The methoxy groups, in particular, can influence the electronic distribution across the molecule, affecting its chemical behavior in synthetic transformations (Dyablo et al., 2015; Kitson et al., 2010).
特性
IUPAC Name |
5,8-dimethoxy-N-(2-methoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-25-13-7-5-4-6-11(13)23-12-10-16(19(20,21)22)24-18-15(27-3)9-8-14(26-2)17(12)18/h4-10H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDNSCNXANIPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)OC)C(F)(F)F)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4021198.png)


![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)
![3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)
![N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)

![4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4021264.png)

![ethyl 4-phenyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4021271.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4021276.png)
